Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-
Description
The structure comprises a conjugated propenone (CH₂=CH-C=O) linked to a 4-fluorophenyl ring, forming a planar, electron-deficient system. This compound is hypothesized to exhibit unique physicochemical properties due to the electron-withdrawing fluorine atom and the α,β-unsaturated ketone moiety, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)prop-2-enoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c17-14-8-1-11(2-9-14)3-10-15(18)12-4-6-13(7-5-12)16(19)20/h1-10H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYKFNQWEFCUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736212 | |
| Record name | 4-[3-(4-Fluorophenyl)acryloyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62557-88-4 | |
| Record name | 4-[3-(4-Fluorophenyl)acryloyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve the crystallization of the acid from a mixture of ethanol and water, followed by purification through zone melting or vacuum sublimation at temperatures between 130-140°C .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Benzoic acid derivatives have been extensively studied for their antimicrobial properties. The specific compound, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-benzoic acid, has shown potential as an antimicrobial agent against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential for use in topical formulations or food preservation .
Anti-inflammatory Properties
Research indicates that benzoic acid derivatives can exhibit anti-inflammatory effects. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines in vitro, suggesting a role in treating inflammatory diseases such as arthritis or dermatitis .
Cancer Research
The compound also shows promise in cancer research. It has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating selective toxicity against certain types of tumors while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Agricultural Applications
Pesticide Development
Benzoic acid derivatives are being explored as potential pesticides due to their efficacy in controlling plant pathogens. The fluorinated variant has been noted for its enhanced stability and activity compared to non-fluorinated counterparts. Field studies have shown that formulations containing this compound can reduce fungal infections in crops, leading to improved yields .
Herbicide Properties
In addition to fungicidal activity, there is ongoing research into the herbicidal properties of benzoic acid derivatives. Preliminary results indicate that the compound may inhibit the growth of certain weed species, making it a candidate for developing new herbicides that are less harmful to non-target plants .
Material Science Applications
Polymer Chemistry
The incorporation of benzoic acid derivatives into polymer matrices has been investigated for enhancing material properties. The fluorinated compound can improve thermal stability and mechanical strength of polymers, making it suitable for applications in coatings and packaging materials .
Nanotechnology
Recent studies have explored the use of this compound in nanotechnology, particularly in the synthesis of nanoparticles with specific functional properties. These nanoparticles can be used in drug delivery systems or as catalysts in chemical reactions, highlighting the versatility of benzoic acid derivatives in advanced material applications .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-benzoic acid against common foodborne pathogens. Results indicated a significant reduction in bacterial counts when treated with this compound compared to controls, suggesting its potential application in food preservation methods.
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with formulations containing this benzoic acid derivative demonstrated a marked decrease in fungal infections compared to untreated controls. The results suggest that this compound could be developed into a commercial fungicide.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- involves its interaction with specific molecular targets. For instance, it can disrupt bacterial cell membranes, leading to cell death. The compound’s fluorophenyl group enhances its binding affinity to biological targets, making it effective against resistant strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
The compound is compared to structurally related benzoic acid derivatives (Table 1):
*Calculated based on molecular formulas.
Key Observations:
Substituent Position : The target compound’s para-substitution contrasts with meta- or ortho-substituted analogs (e.g., 2- or 3-position), which may alter electronic effects and steric interactions.
Fluorine vs. Methyl/Phenyl : The 4-fluorophenyl group introduces strong electron-withdrawing effects, enhancing acidity (pKa reduction) and dipole moments compared to methyl or phenyl substituents.
Linker Groups: The amino-linked analog in shows a higher melting point (278–280°C) than non-fluorinated derivatives, likely due to hydrogen bonding from the -NH group.
Ester vs. Ketone : The acryloyloxypropoxy ester in introduces hydrolytic instability compared to the stable α,β-unsaturated ketone in the target compound.
Physicochemical Properties
- Acidity: The fluorine atom and conjugated ketone in the target compound likely lower the pKa of the carboxylic acid group compared to non-fluorinated analogs. For example, a trifluoromethyl-substituted benzoic acid derivative () has a predicted pKa of 9.35, suggesting similar electron-withdrawing effects.
- Solubility: Fluorinated compounds often exhibit reduced aqueous solubility due to increased hydrophobicity, but the propenoyl ketone may enhance solubility in polar aprotic solvents.
- Thermal Stability: The amino-linked fluorinated analog () has a high melting point (278–280°C), indicating strong intermolecular interactions. The target compound’s melting point is expected to be lower due to the absence of hydrogen-bonding groups.
Biological Activity
Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- (CAS Number: 62557-88-4) is noted for its potential therapeutic applications. This article provides a comprehensive review of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure
The compound features a benzoic acid moiety with a propenyl side chain substituted by a fluorophenyl group. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit antimicrobial properties. A study evaluating various benzoic acid derivatives found that compounds with fluorine substitutions, such as 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl] showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom is believed to increase lipophilicity, facilitating better membrane penetration and activity against microbial cells .
Antioxidant Activity
The antioxidant potential of benzoic acid derivatives has been widely studied. In vitro assays demonstrated that benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- exhibited significant free radical scavenging activity. This was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, where the compound showed IC50 values comparable to established antioxidants .
Cytotoxic Effects
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound has selective cytotoxic effects. For instance, in studies involving MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, the compound demonstrated significant inhibition of cell proliferation with IC50 values indicating potent anti-cancer activity . The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to inflammation and cancer progression. Notably, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Inhibition of COX-2 was particularly pronounced, suggesting potential applications in managing inflammatory diseases .
Molecular Docking Studies
In silico studies utilizing molecular docking techniques have provided insights into the binding affinity of benzoic acid derivatives with target proteins. The docking results indicated strong interactions between the compound and active sites of cathepsins B and L, which are involved in protein degradation pathways. This suggests that the compound may modulate proteostasis mechanisms in cells .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy against selected bacterial strains.
- Method : Disc diffusion method.
- Results : Demonstrated inhibition zones indicating effective antimicrobial properties.
-
Study on Cytotoxicity :
- Objective : Assess cytotoxic effects on cancer cell lines.
- Method : MTT assay.
- Results : Significant reduction in cell viability in MCF-7 and HCT116 cells.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
